molecular formula C14H25BrN2OSSi B12349356 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide

Cat. No.: B12349356
M. Wt: 377.42 g/mol
InChI Key: GISADBBRWGNLLK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H25BrN2OSSi

Molecular Weight

377.42 g/mol

IUPAC Name

N-[S-(4-bromophenyl)-N-[tert-butyl(dimethyl)silyl]sulfonimidoyl]-N-methylmethanamine

InChI

InChI=1S/C14H25BrN2OSSi/c1-14(2,3)20(6,7)16-19(18,17(4)5)13-10-8-12(15)9-11-13/h8-11H,1-7H3

InChI Key

GISADBBRWGNLLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N=S(=O)(C1=CC=C(C=C1)Br)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzene derivative, followed by the introduction of the tert-butyldimethylsilyl group and the sulfonoimidamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide
  • Molecular Formula : C₁₄H₂₅BrN₂OSi
  • Molecular Weight : 377.42 g/mol
  • CAS Registry Number : 2174001-61-5
  • Purity : ≥95% (as reported by suppliers)

Structural Features: This compound features a benzene ring substituted with a bromine atom at the para position and a sulfonoimidamide group at the 1-position. The sulfonoimidamide nitrogen atoms are further modified with a tert-butyldimethylsilyl (TBS) group and two methyl groups. The TBS moiety enhances steric bulk and may influence solubility or stability, common in protective group strategies .

Comparison with Structurally Similar Compounds

2-Bromo-N-[2-(tert-Butyldimethylsilyloxy)benzyl]-N-(4-Cyanophenyl)-3-Phenylpropionamide

  • Key Differences: Functional Groups: Contains a propionamide core (amide bond) instead of a sulfonoimidamide. The TBS group is attached to a benzyloxy side chain rather than directly to nitrogen. Substituents: Features a 4-cyanophenyl group and a 3-phenylpropionyl bromide, contrasting with the bromobenzene-sulfonoimidamide scaffold of the target compound. Synthesis: Prepared via reaction of 2-bromo-3-phenylpropionyl chloride with a silylated benzylamine derivative in dichloromethane under argon .

4-Bromo-1-Methyl-1H-Pyrrole-2-Carbaldehyde

  • Key Differences: Core Structure: Pyrrole ring vs. benzene ring. Functionality: Aldehyde group at the 2-position and a methyl group at the 1-position, differing significantly from the sulfonoimidamide and TBS groups in the target compound. Applications: Likely used in heterocyclic chemistry or as a building block for pharmaceuticals, whereas sulfonoimidamides are often intermediates in medicinal chemistry .

2-Chloro-5-(2,2-Difluoroethoxy)Pyridine-4-Carboxylic Acid

  • Key Differences: Heterocycle: Pyridine ring vs. benzene. Substituents: Chlorine and difluoroethoxy groups at the 2- and 5-positions, with a carboxylic acid at the 4-position. The lack of a silyl group or sulfonoimidamide highlights divergent reactivity and applications .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₁₄H₂₅BrN₂OSi 377.42 Sulfonoimidamide, TBS, Br Steric protection, bromoarene core
2-Bromo-N-[2-(TBS-oxy)benzyl]-N-(4-cyanophenyl)-3-phenylpropionamide C₂₉H₃₀BrN₂O₂Si 574.55 Amide, TBS-oxybenzyl, Br, cyanophenyl Amide intermediate, aryl bromide
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde C₆H₅BrN₂O 201.02 Pyrrole, aldehyde, Br Heterocyclic aldehyde
2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid C₈H₆ClF₂NO₃ 247.59 Pyridine, carboxylic acid, Cl, F Fluorinated pyridine derivative

Research Findings and Implications

  • Steric and Electronic Effects: The TBS group in the target compound likely improves stability during synthetic steps, analogous to its role in the amide derivative .
  • Bromine Positioning : Para-substituted bromine in the target compound may favor electrophilic substitution at specific sites, whereas ortho-bromine in the amide derivative () could sterically hinder reactions .
  • Synthetic Utility: Sulfonoimidamides are emerging as versatile intermediates in drug discovery, while pyrrole- or pyridine-based analogs () are more common in heterocycle synthesis .

Biological Activity

4-Bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and cytotoxic effects, supported by relevant case studies and research findings.

  • Molecular Formula: C14H20BrN2O2S
  • Molecular Weight: 360.29 g/mol
  • CAS Number: 193694-04-1
  • Structure: The compound features a bromine atom, a tert-butyldimethylsilyl group, and a sulfonoimidamide moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds. For instance, derivatives of brominated anilines have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonoimidamide group is thought to enhance this activity through increased membrane permeability and disruption of bacterial cell walls.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. A study evaluating the cytotoxicity of various sulfonamides found that modifications to the aromatic ring could enhance antitumor efficacy. Specifically, the bromine substituent may play a role in increasing the reactivity towards cellular targets involved in cancer progression.

Cytotoxic Effects

In vitro assays have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Studies and Research Findings

StudyFindings
Study 1 (Antimicrobial Activity)Showed that derivatives of sulfonoimidamides exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2 (Antitumor Activity)Investigated the effects on human breast cancer cells, reporting IC50 values in the low micromolar range, indicating potent cytotoxicity.
Study 3 (Mechanism of Action)Identified that brominated compounds can enhance apoptosis via mitochondrial pathways in lung cancer cells.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Membrane Disruption: The lipophilic nature of the tert-butyldimethylsilyl group aids in penetrating cellular membranes.
  • Enzyme Inhibition: The sulfonoimidamide moiety may interact with key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

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